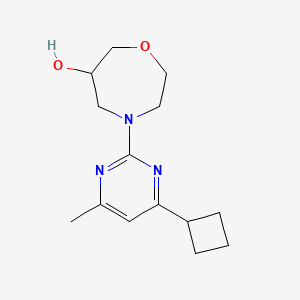

![molecular formula C17H18N2O3 B5526238 N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of benzohydrazide derivatives, including structures similar to N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide, typically involves condensation reactions between appropriate hydrazides and acyl chlorides or esters. For example, the synthesis of N'-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides from 2,4-dimethylphenol precursors demonstrates a method that could be adapted for the target compound (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by X-ray diffraction, revealing details such as planarity, conformations around the C=N double bond, and the presence of intramolecular hydrogen bonding. For instance, studies on 2-cyano-N'-substituted acetohydrazides provide information on crystal structures stabilized by N–H···O hydrogen bonds and π···π interactions, relevant to understanding the molecular geometry of similar compounds (Xin Zhou & Jing‐jun Ma, 2012).

Chemical Reactions and Properties

Benzohydrazide compounds participate in various chemical reactions, forming Schiff bases, cyclic compounds, and other derivatives through reactions with aldehydes, ketones, and isocyanates. Their reactivity can be attributed to the hydrazide functionality, which acts as a nucleophile. The reactivity patterns of these compounds suggest potential pathways for functionalizing the N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide molecule for specific applications.

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the crystalline structures of related compounds provide insights into their stability, solubility in various solvents, and potential for forming polymorphs, which are crucial for their application in medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties of benzohydrazides, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their biological activity. These properties are influenced by the substituents on the phenyl rings and the phenoxy group, affecting their potential interaction with biological targets. The study of related compounds shows a range of biological activities, including antibacterial and anticonvulsant effects, attributed to their chemical properties (Waszkielewicz et al., 2015).

Applications De Recherche Scientifique

Anticonvulsant and Potentiating Activity

The derivative 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, related to N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide, exhibits significant anticonvulsant activity in several animal models. Its ability to antagonize maximal electroshock (MES) induced seizures in mice is notable. Furthermore, modifications to this compound have been made to reduce its metabolic N-acetylation, leading to variations that maintain potent anticonvulsant effects and, in some cases, act as potent potentiators of hexobarbital-induced sleeping time (Robertson et al., 1987).

Catalytic, DNA Binding, and Antibacterial Activities

New Schiff base ligands and their metal complexes have shown significant catalytic activity, DNA binding capabilities, and antibacterial properties. Such studies suggest the potential of N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide derivatives in medicinal chemistry, highlighting their versatility in interacting with biological targets and potential therapeutic applications (El‐Gammal et al., 2021).

Antioxidant Activity

Compounds derived from benzohydrazides, including those structurally related to N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide, have been synthesized and evaluated for their antioxidant activity. These compounds have shown promising results in vitro, indicating their potential use in combating oxidative stress (Dighade & Parikh, 2017).

Corrosion Inhibition

Hydrazone derivatives, related to the chemical structure of interest, have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. These studies provide insights into the adsorption behavior of such compounds on metal surfaces, suggesting their application in industrial processes to enhance material longevity (Lgaz et al., 2020).

Protective Effects Against Cardiac Remodeling

(E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, a compound related to the chemical of interest, has been evaluated for its protective effects against cardiac remodeling in an isoproterenol-induced model of myocardial infarction in rats. This study suggests potential therapeutic applications for heart disease (Khdhiri Emna et al., 2020).

Propriétés

IUPAC Name |

N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-8-13(2)10-15(9-12)22-11-16(20)18-19-17(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVRAUUYWKHYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)